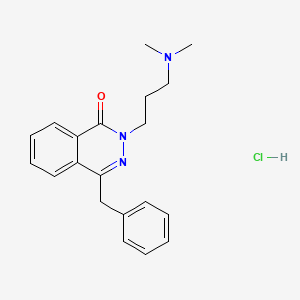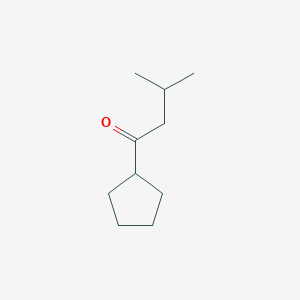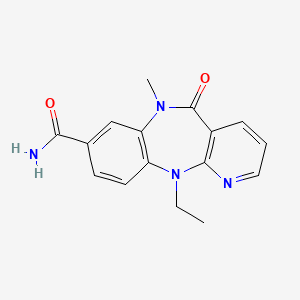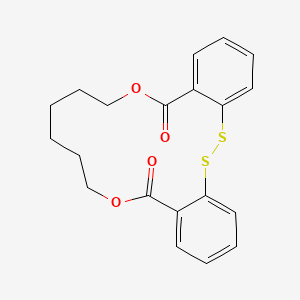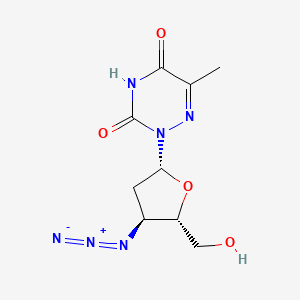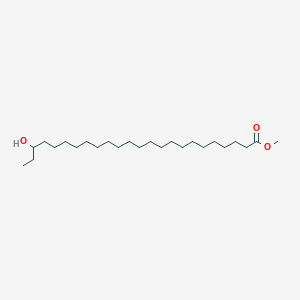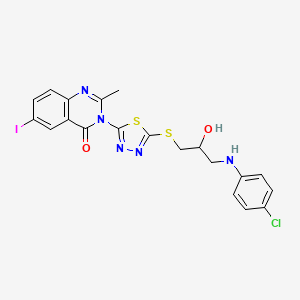![molecular formula C9H19NO3 B12808144 2-(Methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B12808144.png)
2-(Methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Me-Thr(Tbu)-OH, also known as N-Methyl-Threonine tert-Butyl Ester, is a derivative of the amino acid threonine. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a tert-butyl ester group attached to the hydroxyl group of threonine. It is commonly used in peptide synthesis and various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-Threonine tert-Butyl Ester typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of threonine is protected by converting it into a tert-butyl ester. This is achieved by reacting threonine with tert-butyl alcohol in the presence of an acid catalyst.
Methylation of the Amino Group: The amino group of the protected threonine is methylated using a methylating agent such as methyl iodide or dimethyl sulfate.
Deprotection: The final step involves the removal of any protecting groups to yield the desired N-Methyl-Threonine tert-Butyl Ester.
Industrial Production Methods
In industrial settings, the production of N-Methyl-Threonine tert-Butyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-Threonine tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of N-Methyl-Threonine tert-Butyl Ester.
Scientific Research Applications
N-Methyl-Threonine tert-Butyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: It serves as a model compound for studying protein structure and function.
Medicine: It is used in the development of peptide-based drugs and as a precursor for various pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-Methyl-Threonine tert-Butyl Ester involves its incorporation into peptides and proteins. The methyl group on the nitrogen atom can influence the folding and stability of peptides, while the tert-butyl ester group can protect the hydroxyl group during synthesis. The compound interacts with various molecular targets and pathways, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-Serine tert-Butyl Ester: Similar in structure but with a serine backbone.
N-Methyl-Valine tert-Butyl Ester: Similar in structure but with a valine backbone.
N-Methyl-Leucine tert-Butyl Ester: Similar in structure but with a leucine backbone.
Uniqueness
N-Methyl-Threonine tert-Butyl Ester is unique due to the presence of both a methyl group on the nitrogen atom and a tert-butyl ester group on the hydroxyl group. This combination provides specific steric and electronic properties that influence its reactivity and interactions in peptide synthesis and other applications.
Properties
IUPAC Name |
2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-6(13-9(2,3)4)7(10-5)8(11)12/h6-7,10H,1-5H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXQLWFONOUGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

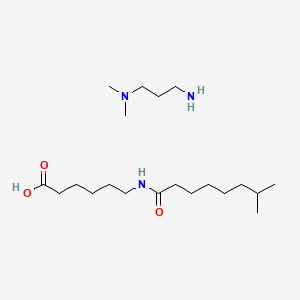
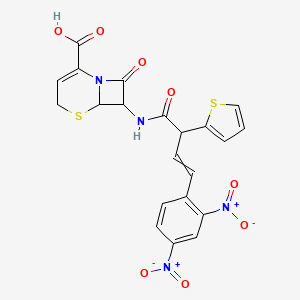
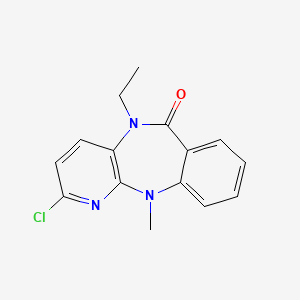
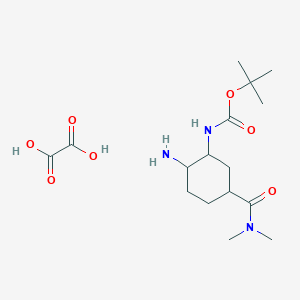
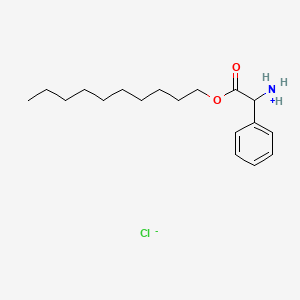
![n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide](/img/structure/B12808107.png)
